molecular formula C21H17N3O5S B2448325 4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899965-53-8

4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2448325
CAS No.: 899965-53-8
M. Wt: 423.44
InChI Key: GVCWYUTVELYEMM-UHFFFAOYSA-N
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Description

4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

Homogeneous Catalysis in Synthesis

  • The derivatives of 2H-benzo[e][1,2,4]thiadiazine, like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), have been used as efficient and homogeneous catalysts in the synthesis of diverse organic compounds such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This process benefits from mild reaction conditions and aligns with green chemistry principles (Khazaei et al., 2015).

Pharmacological Relevance

  • 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been investigated for their pharmacological potential. For instance, they have shown promise as PI3Kδ inhibitors, which are relevant in cancer research and treatment (Gong et al., 2019).
  • Another study synthesized and evaluated the antimicrobial properties of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives, finding certain compounds with potent antimicrobial activity (Maheshwari & Goyal, 2016).

Antiviral Activity

  • Compounds from the 1,2,4-Benzothiadiazine family, which include 2H-benzo[e][1,2,4]thiadiazine derivatives, are known for their antiviral activities. This has prompted continued research into their synthesis and potential applications (Ivanova et al., 2012).

Potential in Psychotropic Drug Development

  • There has been research into synthesizing novel hetero[1,2,4]thiadiazin-3-one S,S-dioxides as potential psychotropic drugs. This demonstrates the potential of 2H-benzo[e][1,2,4]thiadiazine derivatives in the field of neuropsychiatric medicine (Vega, Arranz, & Arán, 2005).

Anticancer Research

  • The synthesis of new compounds based on the 2H-benzo[e][1,2,4]thiadiazine scaffold has been explored for anticancer activities. Certain derivatives have shown moderate to good inhibitory activity against various cancer cell lines, indicating their potential in cancer therapy (Kamal et al., 2011).

Properties

IUPAC Name

2-(4-methylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-15-9-11-17(12-10-15)23-21(25)22(14-16-5-4-6-18(13-16)24(26)27)19-7-2-3-8-20(19)30(23,28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWYUTVELYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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